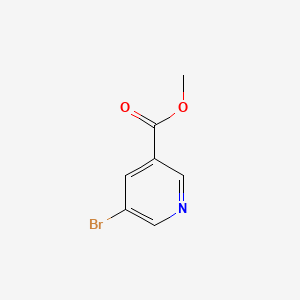

Methyl 5-bromonicotinate

Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid and its derivatives are a class of compounds of great interest due to their significant biological activities and pharmaceutical applications. chemistryjournal.netnih.gov They are involved in vital biological processes, and various derivatives have been developed to treat a range of diseases. chemistryjournal.net The chemistry of nicotinic acid derivatives is rich and varied, involving modifications at different positions of the pyridine (B92270) ring or the carboxylic acid group to tune the molecule's properties and reactivity. nih.gov

Methyl 5-bromonicotinate is a key member of this family. The presence of the bromine atom at the 5-position and the methyl ester at the 3-position makes it a trifunctional building block. The bromine atom acts as a versatile handle for introducing new functional groups, primarily through metal-catalyzed cross-coupling reactions. nih.gov The electron-withdrawing nature of both the bromine atom and the ester group increases the electrophilicity of the pyridine ring, making it susceptible to certain reactions. This contrasts with derivatives containing electron-donating groups, which would deactivate the ring towards such transformations. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, allowing for further synthetic manipulations. nih.gov

Significance as a Pivotal Intermediate in Advanced Organic Synthesis

The true significance of this compound lies in its role as a pivotal intermediate for constructing more complex molecular architectures. guidechem.com Its utility is most prominently demonstrated in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental carbon-carbon bond-forming methods in modern organic synthesis. researchgate.net

Key Synthetic Applications:

Suzuki-Miyaura Coupling: This reaction is widely used to couple this compound with various aryl- and heteroarylboronic acids. nih.govresearchgate.net This strategy has been employed to synthesize 5-arylnicotinates, which are precursors to biologically active molecules. researchgate.netdatapdf.com For instance, it has been used in the preparation of analogs of methyllycaconitine (B43530) for evaluation in nicotinic acetylcholine (B1216132) receptor binding assays and in the creation of teraryl-based α-helix mimetics for studying protein-protein interactions. nih.govnih.gov

Sonogashira Coupling: The coupling of terminal alkynes with this compound provides a direct route to 5-alkynylnicotinates. acs.orgorganic-chemistry.org This reaction is crucial for synthesizing conjugated systems and has been applied in the development of various organic materials and pharmaceutical intermediates. organic-chemistry.orgresearchgate.net

Synthesis of Bioactive Molecules: The compound is a common starting material in medicinal chemistry. It has been instrumental in the synthesis of novel anti-tuberculosis agents, where it forms the core of 1,2,4-triazolyl pyridine derivatives that show potent activity against Mycobacterium tuberculosis. nih.gov It is also used to synthesize pyridine alkaloids and other heterocyclic compounds with potential therapeutic value. lookchem.comchemicalbook.com

Materials Science: Beyond pharmaceuticals, the 5-bromonicotinate moiety is a versatile building block for creating coordination polymers and metal-organic frameworks (MOFs). chemicalbook.comscience.govresearchgate.net The bromine atom can participate in halogen bonding, which helps in reinforcing and extending the supramolecular structures of these materials, influencing their luminescence, magnetic, and adsorption properties. science.govresearchgate.net

| Reaction Type | Coupling Partner | Product Class | Significance |

| Suzuki-Miyaura Coupling | Boronic acids/esters | 5-Aryl/heteroarylnicotinates | Access to biaryl structures for pharmaceuticals and materials. nih.govnih.gov |

| Sonogashira Coupling | Terminal alkynes | 5-Alkynylnicotinates | Synthesis of conjugated enynes and heterocyclic systems. acs.orgorganic-chemistry.org |

| Heck Coupling | Alkenes | 5-Alkenylnicotinates | Formation of C(sp²)-C(sp²) bonds for complex molecule synthesis. |

| Buchwald-Hartwig Amination | Amines | 5-Aminonicotinates | Introduction of nitrogen-based functional groups. |

Table 2: Common Cross-Coupling Reactions Involving this compound.

Historical Perspectives on its Integration into Synthetic Methodologies

The use of this compound and its parent acid, 5-bromonicotinic acid, became more widespread with the advancement of palladium-catalyzed cross-coupling reactions in the late 20th and early 21st centuries. While the compound itself may have been synthesized earlier, its value as a synthetic intermediate grew exponentially with the development of reliable methods like the Suzuki and Sonogashira couplings.

Early work, such as a 1995 total synthesis of pyridine alkaloids from Rubiaceae, demonstrated its utility in palladium-catalyzed reactions with various organometallic reagents. chemicalbook.com A significant milestone was the application of Suzuki-Miyaura coupling to pyridine systems with electron-withdrawing groups, a reaction that was not extensively described before the 2000s. nih.gov Research published in 2008 detailed the synthesis of methyllycaconitine analogs using this methodology, highlighting the growing interest in this substrate. nih.gov The development of methods for solid-phase synthesis using the 5-bromonicotinic acid scaffold further cemented its importance, allowing for the generation of combinatorial libraries of pharmaceutically interesting compounds. researchgate.net More recent developments have explored its use in nickel-catalyzed coupling reactions, offering a more sustainable alternative to palladium. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJZXPWBILCHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351394 | |

| Record name | Methyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-44-5 | |

| Record name | Methyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of Methyl 5 Bromonicotinate

Esterification Routes from 5-Bromonicotinic Acid

Acid-Catalyzed Esterification Processes

The Fischer-Speier esterification is a cornerstone of organic synthesis and is widely applicable for producing esters from carboxylic acids and alcohols. In the case of Methyl 5-bromonicotinate, this involves reacting 5-Bromonicotinic acid with methanol in the presence of a strong acid catalyst. organic-chemistry.org Commonly used catalysts for this type of reaction include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. chemicalbook.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmdpi.com Subsequently, the nucleophilic oxygen of methanol attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product, this compound. organic-chemistry.org A similar reaction to produce methyl nicotinate (B505614) from nicotinic acid requires refluxing in methanol with a sulfuric acid catalyst for 13 hours. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

Fischer esterification is a reversible reaction, meaning the process exists in equilibrium between reactants and products. organic-chemistry.orgmasterorganicchemistry.com To achieve high yields of this compound, the equilibrium must be shifted toward the product side. Several strategies can be employed to optimize the reaction for both yield and purity.

One of the most effective methods is to use a large excess of one of the reactants, typically the less expensive one. organic-chemistry.orgmasterorganicchemistry.com In this synthesis, using methanol as the solvent ensures a large molar excess, driving the reaction forward. masterorganicchemistry.com Another critical optimization technique is the removal of water as it is formed. This can be accomplished through methods like azeotropic distillation or the use of dehydrating agents or molecular sieves. organic-chemistry.org

Temperature and catalyst loading are also key parameters. Increasing the reaction temperature generally increases the reaction rate. core.ac.uk For instance, in a study on the esterification of palmitic acid, the optimal conditions were found to be a reaction temperature of 80°C for 2 hours with a specific catalyst-to-acid weight ratio of 0.3%. upm.edu.my Post-reaction purification steps are crucial for purity. These often involve neutralizing the acid catalyst with a weak base, such as a sodium bicarbonate solution, followed by extraction of the ester into an organic solvent and subsequent purification techniques like distillation or recrystallization to remove any remaining starting materials or byproducts. quora.com

The following table illustrates typical parameters that are adjusted to optimize esterification reactions.

| Parameter | Strategy for Optimization | Expected Outcome |

| Molar Ratio | Use a large excess of alcohol (e.g., methanol as solvent). | Shifts equilibrium to favor product formation, increasing yield. masterorganicchemistry.comcore.ac.uk |

| Temperature | Increase temperature to the reflux point of the alcohol. | Accelerates the reaction rate to reach equilibrium faster. core.ac.ukupm.edu.my |

| Catalyst | Use an effective acid catalyst (e.g., H₂SO₄, p-TsOH). | Increases the rate of reaction. chemicalbook.com |

| Water Removal | Use of a Dean-Stark apparatus or molecular sieves. | Removes a product, shifting equilibrium to the right and increasing yield. organic-chemistry.org |

| Reaction Time | Monitor reaction progress via techniques like TLC. | Ensures the reaction proceeds to completion without forming degradation products. |

Alternative Synthetic Pathways

Beyond the direct esterification of 5-Bromonicotinic acid, other synthetic routes can be employed. One such method involves the use of diazomethane. In this procedure, a suspension of 5-Bromonicotinic acid in a solvent like diethyl ether is treated with a solution of diazomethane. chemicalbook.com The reaction proceeds until the yellow color of diazomethane persists, indicating the complete consumption of the acid. This method is often rapid and high-yielding, but the hazardous and toxic nature of diazomethane necessitates careful handling and specialized equipment. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In recent years, principles of green chemistry have been applied to organic synthesis to develop more environmentally benign and efficient processes. These approaches often focus on reducing energy consumption, minimizing waste, and using less hazardous reagents.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and dramatically reduced reaction times, often from hours to minutes. nih.gov This can also lead to higher yields and cleaner reactions with fewer side products. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound from 5-bromonicotinic acid is not detailed in the provided search results, the compound is noted as a substrate in microwave-assisted palladium-catalyzed reactions, indicating its stability under these conditions. chemicalbook.com The synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been shown to be highly efficient under microwave irradiation, often proceeding in just a few minutes with excellent yields. nih.govmdpi.com

| Method | Typical Reaction Time | Typical Yield | Notes |

| Conventional Heating | 2–6 hours | 69–87% | Standard reflux conditions. nih.gov |

| Microwave Irradiation | 3–6 minutes | 78–94% | Significant reduction in time and increase in yield. nih.gov |

Ultrasonic-Assisted Synthetic Procedures

Ultrasonication, the application of ultrasound energy to a chemical reaction, is another green chemistry technique that can enhance synthetic efficiency. The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. biointerfaceresearch.com Ultrasound-assisted esterification of various carboxylic acids has been shown to be highly effective, often achieving high yields in short reaction times (15-30 minutes) at room temperature, which is a significant energy saving compared to conventional refluxing. biointerfaceresearch.comnih.gov This method avoids the need for high temperatures and is compatible with a wide range of functional groups. organic-chemistry.org The application of ultrasound can convert carboxylic acids to their methyl esters in as little as 10-20 minutes with high purity. organic-chemistry.org

Transformative Chemical Reactions and Derivatization Strategies Utilizing Methyl 5 Bromonicotinate

Halogenation Reactions and Subsequent Transformations

While methyl 5-bromonicotinate is itself a halogenated compound, further halogenation or modification of the halogen is a key strategy for creating diverse structures. The synthesis of its precursor, 5-bromonicotinic acid, involves the direct bromination of nicotinic acid, often catalyzed by iron powder in the presence of thionyl chloride, achieving high yields. Alternative, though less common, methods for brominating nicotinic acid derivatives include radical bromination with N-bromosuccinimide (NBS).

Further functionalization can be envisioned through transformations of the existing bromine atom or by introducing other halogens at different positions, although direct subsequent halogenation on this compound is not widely reported. The synthesis of related multi-halogenated pyridine (B92270) derivatives illustrates the possibilities. For instance, methyl 2-(bromomethyl)-5-chloronicotinate can be synthesized from nicotinic acid derivatives through selective chlorination followed by bromomethylation, indicating that the pyridine ring can be further functionalized. Similarly, iodinated analogs, such as methyl 6-hydroxy-5-iodonicotinate, are typically prepared by the direct iodination of the corresponding 6-hydroxynicotinate precursor. These examples highlight that the core structure is amenable to various halogenation patterns, which in turn creates opportunities for subsequent differential reactivity in cross-coupling or substitution reactions.

Cross-Coupling Reactions at the 5-Position of the Pyridine Ring

The bromine atom at the 5-position of this compound is an excellent leaving group, making it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring and the ester group, which facilitates the oxidative addition step in the catalytic cycle. researchgate.net These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of substituted pyridine derivatives.

The Suzuki-Miyaura coupling is one of the most frequently employed reactions with this compound. This palladium-catalyzed reaction efficiently couples the pyridine core with various aryl and heteroaryl boronic acids or esters to produce 5-arylnicotinates. nordmann.global These products are significant intermediates in the synthesis of pharmaceuticals and pyridine alkaloids. chemicalbook.com The reaction is noted for its mild conditions and tolerance of various functional groups. For example, arylboronic acids have been coupled efficiently with this compound to yield 5-arylnicotinates, which are key precursors for biologically active molecules.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with this compound

| Aryl/Heteroaryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | Methyl 5-phenylnicotinate | 85% (purity) | |

| 3-Furanylboronic acid | Ni(4-CF₃stb)₃ | K₃PO₄ | DMA | Methyl 5-(furan-3-yl)nicotinate | 71% | drugbank.com |

| 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Methyl 5-(4-fluorophenyl)nicotinate | Not Specified | google.com |

| Benzo[b]thien-2-ylboronic acid | Ni(4-CF₃stb)₃ | K₃PO₄ | DMA | Methyl 5-(benzo[b]thiophen-2-yl)nicotinate | High Yield | drugbank.com |

Beyond palladium, other transition metals, particularly nickel, have proven effective in catalyzing cross-coupling reactions with this compound and its derivatives. Nickel catalysts offer an alternative, sometimes more reactive or cost-effective, pathway for forming C-C bonds.

A notable example is the "naked nickel"-catalyzed Suzuki-Miyaura reaction. An air-stable Ni(0) catalyst, Ni(4-CF₃stb)₃, has been shown to efficiently couple this compound with 3-furanylboronic acid in good yield without the need for exogenous ligands. drugbank.com This method is effective for a broad range of heteroaryl bromides and boronic acids, highlighting its potential in constructing complex heterobiaryls. drugbank.com

Furthermore, nickel-catalyzed Negishi cross-coupling reactions provide another route for functionalization. These reactions couple aminoalkylzinc bromides with aryl or heteroaryl electrophiles. For instance, ethyl 5-bromonicotinate, a close analog, reacts smoothly with ((1-methylpiperidin-3-yl)methyl)zinc bromide in the presence of a nickel catalyst to yield the corresponding C-alkylated product in high yield. nih.gov

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. This allows for the conversion of the ester into a variety of other functional groups, most notably amides and hydrazides, which serve as key intermediates for the synthesis of various nitrogen-containing heterocycles.

A primary transformation of this compound involves its reaction with hydrazine (B178648) hydrate (B1144303). smolecule.com Refluxing this compound with hydrazine hydrate in ethanol (B145695) readily displaces the methoxy (B1213986) group to form 5-bromonicotinohydrazide in good yield. smolecule.com

This hydrazide is a crucial precursor for building more complex heterocyclic systems. For example, it can be reacted with various isothiocyanates to produce 1,4-disubstituted thiosemicarbazides. acs.orgmdpi.com These thiosemicarbazide (B42300) intermediates then undergo intramolecular cyclization under basic conditions (e.g., aqueous NaOH) to furnish 1,2,4-triazole-3-thiones. acs.orgmdpi.com This multi-step synthesis pathway is a robust method for creating libraries of triazole derivatives, which are investigated for their medicinal properties. acs.org The synthesis of these triazoles can be accelerated using non-conventional methods like microwave or ultrasound irradiation, which often lead to higher yields in shorter reaction times compared to conventional heating.

Table 2: Synthesis of 1,2,4-Triazole-5(4H)-thiones from 1-(5-bromonicotinoyl)-4-phenylthiosemicarbazide

| Synthesis Method | Reaction Time | Yield | Ref |

|---|---|---|---|

| Conventional (Reflux) | 1.5 hours | 74% | |

| Ultrasound Irradiation | 25-30 minutes | 82% | |

| Microwave Irradiation | 5-10 minutes | 88% |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a basic lone pair of electrons, making it a site for various chemical reactions typical of tertiary amines and pyridine compounds. thieme-connect.de

The nitrogen can be readily protonated or can react with Lewis acids. thieme-connect.de It can also be alkylated by reacting with alkyl halides, leading to the formation of N-alkylpyridinium salts. thieme-connect.de This process, known as quaternization, introduces a positive charge into the aromatic ring, which can significantly alter the molecule's reactivity. thieme-connect.deambeed.com For example, quaternization of methyl nicotinate (B505614) can facilitate subsequent γ-addition of nucleophiles to the ring. researchgate.net

Oxidation of the pyridine nitrogen is another important transformation, typically achieved using peracids to form the corresponding pyridine N-oxide. thieme-connect.descripps.edu The formation of methyl nicotinate 1-oxide is a known reaction. lookchem.comorgsyn.org This N-oxide can then serve as a versatile intermediate. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions, and can be used to direct further functionalization before being removed via deoxygenation. ambeed.comscripps.edu

Pyridinium (B92312) salts can also undergo the Zincke reaction, where reaction with a primary amine leads to ring-opening followed by recyclization to form a new N-substituted pyridinium compound. researchgate.netepo.org This reaction has been applied to methyl nicotinate derivatives for the synthesis of N-(iminyl)pyridinium salts. researchgate.net

Functionalization of the Pyridine Ring for Complex Architectures

The strategic functionalization of the pyridine ring of this compound is a cornerstone of its utility in synthetic chemistry, enabling the construction of highly complex and diverse molecular architectures. The presence of the bromo substituent, the ester group, and the pyridine nitrogen atom offers multiple sites for selective chemical transformations. Research has focused on leveraging these features, particularly through cross-coupling reactions at the C-Br bond and, more recently, through direct C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a primary strategy for elaborating the structure of this compound. The bromine atom at the 5-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing a wide array of compounds, including pyridine alkaloids and intermediates for materials science. chemicalbook.com The electronic properties of the pyridine ring, influenced by the electron-withdrawing ester group, facilitate these transformations.

One notable application is the Suzuki-Miyaura coupling, which is used to introduce aryl or heteroaryl groups. This reaction is a key step in the modular synthesis of teraryl-based α-helix mimetics, where pyridine-containing building blocks are used to enhance the water solubility of the final compounds. semanticscholar.orgresearchgate.net Similarly, the Stille coupling and other palladium-catalyzed methods are employed to react this compound with various organometallic reagents. chemicalbook.comambeed.com

A specific example includes a microwave-assisted, palladium-catalyzed arylation of acetone, using its trimethylsilyl (B98337) (TMS) enol ether, with this compound as the substrate. chemicalbook.com Another study details a cross-coupling reaction using 0.02 mmol of a palladium catalyst with 173 mg (0.80 mmol) of this compound at 50 °C for 5 hours, which resulted in a 59% yield of the desired product after purification. uni-muenchen.de

| Reaction Type | Reagents/Catalyst | Key Features | Application Example | Reference(s) |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), boronic acid/ester | Forms C(sp²)-C(sp²) bonds; introduces aryl/heteroaryl groups. | Synthesis of teraryl-based α-helix mimetics. | semanticscholar.orgresearchgate.net |

| Stille Coupling | Pd catalyst, organostannane reagent | Forms C-C bonds; versatile for complex fragments. | Synthesis of pyridine alkaloids. | chemicalbook.comambeed.com |

| Arylation of Enol Ethers | Pd catalyst, TMS enol ether of acetone | Microwave-assisted; forms C-C bonds. | Functionalization with ketone-derived moieties. | chemicalbook.com |

Direct C-H Functionalization

Beyond cross-coupling at the C-Br bond, modern synthetic methods have enabled the direct functionalization of C-H bonds on the pyridine ring of this compound. This approach offers an atom-economical alternative for introducing new substituents without pre-functionalization.

Iron-catalyzed C-H alkylation has been shown to proceed with high regioselectivity on this compound. nih.gov The directing effects of the pyridine nitrogen and the existing substituents guide the incoming alkyl group to a specific position on the ring, simplifying the synthesis of complex targets like precursors to Rhinacanthin-M, -N, and -Q. nih.gov The inherent electronic features and steric environment of the substrate are key to this selectivity. nih.gov

In a different approach, a photochemical organocatalytic method has been developed for the functionalization of pyridines. doi.org In a specific application of this method, this compound (43.2 mg, 0.2 mmol) was reacted with cyclohexene (B86901) (203 µL, 2.0 mmol) over 24 hours. This reaction yielded a single regioisomer of the cyclohexylated product, demonstrating the precision of this photochemical strategy. doi.org

| Reaction Type | Catalyst/Conditions | Reactant | Yield | Key Finding | Reference(s) |

| Iron-Catalyzed C-H Alkylation | Fe(acac)₂/BCMOM | Not specified | Not specified | High regioselectivity observed for this compound. | nih.gov |

| Photochemical Organocatalytic Functionalization | Organocatalyst, light | Cyclohexene | 31% | Reaction afforded a single regioisomer (>20:1 r.r.). | doi.org |

Other Ring Transformations

The versatility of this compound extends to transformations that modify the substituents to enable further ring functionalization. The ester group can be reduced to the corresponding alcohol, (5-bromopyridin-3-yl)methanol (B1273246), using reducing agents like lithium aluminum hydride (LiAlH₄). semanticscholar.orgresearchgate.netgoogle.com While this is a reaction of the ester, the resulting primary alcohol is a crucial intermediate. For instance, in the synthesis of teraryl building blocks, the bromide of (5-bromopyridin-3-yl)methanol is subsequently converted to an iodide to facilitate a later metal-halogen exchange step, as the iodide is not stable under the initial LiAlH₄ reduction conditions. semanticscholar.orgresearchgate.net This sequence highlights a multi-step strategy to functionalize the pyridine core by first modifying its appendages.

Advanced Applications in Organic Synthesis

Construction of Complex Heterocyclic Systems

The pyridine (B92270) core of methyl 5-bromonicotinate serves as a foundational scaffold for the assembly of more intricate heterocyclic systems. Its strategic functionalization allows for the annulation of additional rings, leading to diverse and medicinally relevant chemical entities.

This compound is instrumental in the synthesis of various pyridine-fused ring systems. These structures are of significant interest due to their prevalence in biologically active compounds. metu.edu.tr One notable application is in the creation of pyrrolo[2,3-d]pyrimidine analogues, which are structurally related to the anticancer agent pemetrexed. clockss.org In these syntheses, the bromo-ester starting material undergoes a series of transformations, including Heck or Sonogashira coupling reactions, to introduce a side chain that can subsequently cyclize to form the fused pyrrole (B145914) ring. metu.edu.trclockss.org

Another significant application involves the synthesis of 1,2,4-triazolyl pyridines, which have been investigated as potential agents against Mycobacterium tuberculosis. biorxiv.orgnih.gov The synthesis begins with the conversion of this compound to its corresponding hydrazide. biorxiv.orgnih.gov This intermediate is then reacted with isothiocyanates and subsequently cyclized under basic conditions to form a 1,2,4-triazole-3-thione ring fused to the pyridine core. biorxiv.orgnih.gov This multi-step process highlights the utility of this compound in building complex heterocyclic frameworks from simple precursors. biorxiv.orgnih.gov

This interactive table summarizes the key steps in the synthesis of 1,2,4-triazolyl pyridines starting from this compound.

The structural backbone of this compound is well-suited for the preparation of various nicotine (B1678760) analogues, which are crucial tools for studying nicotinic acetylcholine (B1216132) receptors (nAChRs). sciencemadness.org A common strategy involves the palladium-catalyzed cross-coupling of this compound or its ethyl ester equivalent with organometallic reagents to introduce the pyrrolidine (B122466) ring or its precursors. chemicalbook.comresearchgate.net

For instance, the synthesis of (S)-(-)-5-methylnicotine has been achieved using this approach. sciencemadness.org A more complex example is the efficient, high-yielding synthesis of (S)-(−)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (B1232345) (SIB-1508Y), a selective neuronal acetylcholine-gated ion channel agonist. acs.org A key step in this process is the lithium bis(trimethylsilyl)amide-mediated acylation of N-vinylpyrrolidinone with ethyl 5-bromonicotinate, followed by reduction and subsequent cross-coupling to introduce the ethynyl (B1212043) group. acs.org Similarly, other research efforts have utilized ethyl 5-bromonicotinate to synthesize various haptens for potential anti-nicotine vaccines, demonstrating the compound's versatility in creating structurally diverse nicotine derivatives. nih.gov

Role in Multi-Step Total Synthesis Campaigns

This compound is a frequently employed starting material in lengthy total synthesis campaigns aimed at producing complex natural products and therapeutic agents. Its pre-functionalized pyridine ring allows for strategic bond formations deep into a synthetic sequence.

A prominent example is its use in the synthesis of a library of 1,2,4-triazolyl pyridines designed as antitubercular agents. biorxiv.orgnih.govbiorxiv.org The synthesis of the hit compound, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, showcases a multi-step sequence starting from this compound. nih.gov The initial steps involve converting the ester to a triazole-thione, as previously described. The bromine atom is then replaced via a Sonogashira coupling to install the octynyl side chain, and the thione is alkylated to complete the target molecule. This campaign highlights how both the ester and bromo functionalities are sequentially manipulated to build molecular complexity. nih.gov

Modern synthetic approaches, such as automated flow chemistry, also leverage this compound as a core scaffold. In one study, it was used as a central core in an "assembly line" synthesis to rapidly generate a library of diverse molecules. chemrxiv.org The ester group was first converted to a variety of amides, and the bromide was subsequently subjected to Negishi cross-coupling with different organozinc reagents, demonstrating a robust and efficient multi-step, multi-vectorial approach to library synthesis. chemrxiv.org

Development of Novel Synthetic Reagents and Catalysts

Beyond its role as a structural precursor, this compound is also used to develop new chemical tools, including specialized reagents and catalyst systems. The reactivity of the bromine atom is often exploited to create other functional groups or organometallic species.

For example, this compound can be converted into organoindium and organozinc reagents. acs.orgthieme-connect.de These newly formed reagents can then participate in cross-coupling reactions. In one instance, an organozinc bromide derived from an aminoalkyl chloride was coupled with ethyl 5-bromonicotinate in a nickel-catalyzed Negishi reaction to produce an aminoalkyl-substituted pyridine derivative. acs.org

The compound also serves as a key substrate in the development and validation of new catalytic methodologies. Researchers have used this compound to test the efficacy of novel catalyst systems, such as a "naked nickel" catalyst for heteroaryl-heteroaryl Suzuki-Miyaura coupling. nih.gov Its successful coupling with heteroaryl boronic acids demonstrated the catalyst's utility for constructing complex biaryl systems that are often challenging to synthesize. nih.gov Furthermore, it has been used as a building block for ligands intended for specific biological targets like nAChRs.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | Methyl 5-bromopyridine-3-carboxylate | C₇H₆BrNO₂ |

| Pemetrexed | N-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid | C₂₀H₂₁N₅O₆ |

| 5-Bromonicotinohydrazide | 5-Bromopyridine-3-carbohydrazide | C₆H₆BrN₃O |

| (S)-(-)-5-Methylnicotine | (S)-3-(1-Methylpyrrolidin-2-yl)-5-methylpyridine | C₁₁H₁₆N₂ |

| (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y) | (S)-5-Ethynyl-3-(1-methylpyrrolidin-2-yl)pyridine (Z)-but-2-enedioate | C₁₆H₁₈N₂O₄ |

| N-vinylpyrrolidinone | 1-Ethenylpyrrolidin-2-one | C₆H₉NO |

| Ethyl 5-bromonicotinate | Ethyl 5-bromopyridine-3-carboxylate | C₈H₈BrNO₂ |

| Lithium bis(trimethylsilyl)amide | Lithium 1,1,1,3,3,3-hexamethyldisilazan-2-ide | C₆H₁₈LiNSi₂ |

Research Frontiers in Medicinal Chemistry and Biological Applications

Design and Synthesis of Bioactive Derivatives

The strategic position of the bromine atom and the methyl ester group on the pyridine (B92270) ring allows for diverse synthetic transformations, making methyl 5-bromonicotinate a valuable starting material for creating libraries of compounds aimed at various biological targets.

Chronic inflammation is implicated in numerous diseases, including arthritis, cardiovascular diseases, and cancer. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is directly involved in the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.govmdpi.com

The development of novel anti-inflammatory agents often focuses on heterocyclic scaffolds. For instance, derivatives of methyl salicylate (B1505791) bearing a piperazine (B1678402) moiety have been synthesized and shown to possess potent anti-inflammatory activities, with some compounds exhibiting efficacy comparable to or greater than aspirin (B1665792) and indomethacin. mdpi.com These compounds were found to significantly inhibit the release of pro-inflammatory cytokines and attenuate the upregulation of COX-2. mdpi.com Similarly, various benzothiazole (B30560) derivatives have been synthesized and investigated for their in vivo anti-inflammatory and analgesic properties, showing excellent binding interaction with relevant receptors in molecular docking studies. nih.gov These examples highlight the potential of heterocyclic compounds, including derivatives that could be synthesized from this compound, as promising candidates for new anti-inflammatory therapies targeting the COX-2 pathway.

The pyridine ring is a key structural motif in many anti-cancer agents. The presence of a halogen, such as bromine, can enhance the cytotoxic potential of a molecule. sciforum.net Research into benzophenone-morpholine hybrids has shown that derivatives featuring a bromo-substituted benzophenone (B1666685) ring exhibit significant anti-mitogenic activity. sciforum.net

A critical target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a key role in cell proliferation and is often overexpressed in tumors. nih.gov Novel 5-trifluoromethylpyrimidine derivatives have been designed as EGFR inhibitors, with several compounds demonstrating excellent antitumor activities against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cell lines. nih.gov One promising compound from this series, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide , showed potent inhibition of EGFR kinase and induced apoptosis in A549 cells. nih.gov The structural features of this compound make it a suitable precursor for developing analogous heterocyclic compounds targeting kinases like EGFR and other pathways involved in cancer progression.

Table 1: In Vitro Anticancer Activity of a Lead Pyrimidine Derivative (Compound 9u)

| Target | Cell Line / Kinase | IC50 (µM) |

| Antitumor Activity | A549 (Lung Cancer) | 0.35 |

| MCF-7 (Breast Cancer) | 3.24 | |

| PC-3 (Prostate Cancer) | 5.12 | |

| Enzyme Inhibition | EGFR Kinase | 0.091 |

Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.gov

This compound is a direct precursor for the synthesis of potent antibacterial agents. A key synthetic route involves refluxing this compound with hydrazine (B178648) hydrate (B1144303) to produce 5-bromonicotinohydrazide . researchgate.net This intermediate can then be reacted with various substituted benzaldehydes to yield a series of benzylidene nicotinohydrazide derivatives. researchgate.net

One such derivative, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide , has demonstrated excellent antibacterial activity. researchgate.net In screening studies, related compounds have shown significant efficacy against various bacterial strains. For example, one derivative exhibited activity against Staphylococcus epidermis and Staphylococcus aureus at concentrations of 18.75 and 37.5 µg/mL, respectively. Another showed activity against Acinetobacter calcoaceticus at 37.5 µg/mL, outperforming the standard drug Cefepime against these specific microorganisms. researchgate.net

Table 2: Antibacterial Activity of Benzylidene Nicotinohydrazide Derivatives

| Compound Derivative | Bacterial Strain | Activity (µg/mL) |

| Compound 3a | Staphylococcus epidermis HE-5 | 18.75 |

| Staphylococcus aureus HE-9 | 37.5 | |

| Compound 3o | Acinetobacter calcoaceticus IO-16 | 37.5 |

Data from a study on derivatives synthesized from this compound. researchgate.net

The same synthetic pathway starting from this compound has yielded compounds with promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net In primary screening, benzylidene nicotinohydrazide derivatives were found to inhibit the growth of M. tuberculosis H37Rv by 12-34% at a concentration of 6.25 µg/mL. researchgate.net

The isonicotinoyl scaffold, closely related to the nicotinoyl structure of this compound, is a component of isoniazid, a first-line anti-tuberculosis drug. This has inspired the synthesis of new pyrazole (B372694) derivatives containing the isonicotinoyl group, which have shown potent activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. nih.gov These compounds function by inhibiting mycolic acid biosynthesis, a critical process for the mycobacterial cell wall. nih.gov Furthermore, research into other heterocyclic systems, such as quinoxaline (B1680401) 1,4-dioxides, has identified compounds with significant activity against M. tuberculosis H37Rv (MIC90 = 2.0-4.0 µg/mL) and various Candida species, including C. albicans and C. krusei (MIC50 = 3.9-31.25 µg/mL). nih.gov

Table 3: Antimycobacterial and Antifungal Activity of Selected Heterocyclic Compounds

| Compound Class | Organism | Activity Metric | Value (µg/mL) |

| Benzylidene Nicotinohydrazides | M. tuberculosis H37Rv | % Inhibition | 12-34% at 6.25 µg/mL |

| Quinoxaline Derivatives | M. tuberculosis H37Rv | MIC90 | 2.0 - 4.0 |

| Quinoxaline Derivatives | Candida species | MIC50 | 3.9 - 31.25 |

Data sourced from studies on derivatives of nicotinohydrazide and quinoxalines. researchgate.netnih.gov

The pyridine ring is a fundamental component of many molecules that are active in the central nervous system (CNS). Although direct synthesis of neurological agents from this compound is not extensively documented, related heterocyclic structures are found in drugs for various neurological conditions. For example, benzothiazole derivatives like Riluzole and Pramipexole are used in the treatment of amyotrophic lateral sclerosis and Parkinson's disease, respectively. nih.gov

Research into treatments for conditions like Alzheimer's disease has focused on targets such as muscarinic receptors. drugbank.com Scientists have synthesized and characterized 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists. drugbank.com One such ligand demonstrated agonist activity at M(1), M(2), and M(4) receptors, a profile that suggests potential utility in treating schizophrenia. drugbank.com These examples underscore the importance of the pyridine and related heterocyclic scaffolds in neuropharmacology, positioning this compound as a valuable starting point for the design of novel CNS-active agents.

Investigations into Enzyme Inhibition and Receptor Binding

The therapeutic effects of derivatives synthesized from this compound and related structures are often rooted in their ability to selectively bind to and modulate the activity of specific enzymes and receptors.

Enzyme Inhibition:

Cyclooxygenase (COX): As mentioned, the anti-inflammatory effects of many NSAIDs are due to the inhibition of COX-1 and COX-2. mdpi.com The development of selective COX-2 inhibitors is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Methyl salicylate derivatives have been shown to attenuate LPS-induced COX-2 upregulation, highlighting this pathway as a key mechanism. mdpi.com

Salicylate Synthase (MbtI): A novel approach to treating tuberculosis involves targeting virulence factors rather than killing the bacteria directly. The enzyme salicylate synthase (MbtI) is essential for the biosynthesis of mycobactins, which are iron-chelating molecules required for the survival of M. tuberculosis in its host. mdpi.comnih.gov Since this enzyme is absent in humans, it is an attractive drug target. A series of furan-based carboxylic acids have been identified as potent, competitive inhibitors of MbtI, with some showing significant antitubercular activity. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR): In oncology, inhibiting EGFR is a validated strategy. The potent antitumor activity of certain 5-trifluoromethylpyrimidine derivatives is directly linked to their strong inhibition of EGFR kinase, with IC50 values in the nanomolar range. nih.gov

Receptor Binding:

Muscarinic Receptors: These G-protein coupled receptors are crucial in the CNS. The development of ligands that can selectively activate specific subtypes (M1-M5) is a key strategy for treating neurological and psychiatric disorders. Derivatives of 1,2,5,6-tetrahydropyridine have been successfully designed to act as agonists at M(1), M(2), and M(4) receptors, demonstrating the potential to fine-tune receptor binding profiles for desired therapeutic effects. drugbank.com

Table 4: Enzyme Inhibition Data for Various Heterocyclic Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value |

| Chromane Derivative (1) | MbtI (M. tuberculosis) | IC50 | 55.8 ± 4.2 µM |

| Furan Derivative (IV) | MbtI (M. tuberculosis) | Ki | 9.2 ± 0.7 µM |

| Pyrimidine Derivative (9u) | EGFR Kinase | IC50 | 0.091 µM |

Data compiled from studies on MbtI and EGFR inhibitors. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a cornerstone concept in medicinal chemistry, guiding the optimization of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com The process involves systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological efficacy. researchgate.net this compound serves as a valuable scaffold for generating diverse derivatives for SAR studies due to its reactive sites amenable to chemical modification. nih.gov

The pyridine ring itself is a common motif in many biologically active compounds. Modifications on this core structure, such as the introduction of a bromine atom at the 5-position and a methyl ester at the 3-position, provide a template for creating libraries of novel compounds. Researchers synthesize derivatives to explore how different functional groups at various positions influence the compound's interaction with biological targets like enzymes or receptors.

For instance, studies on related heterocyclic compounds have demonstrated that the introduction of specific substituents can significantly impact bioactivity. In the development of anticancer agents, derivatives of halogenated pyridines and other nitrogen-containing heterocycles are frequently synthesized and tested. nih.gov For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and showed promising anticancer activity against various cell lines, highlighting the importance of the substituted phenyl-bromo core. mdpi.com Similarly, hydrazone derivatives based on a 2-methyl-5-nitro-6-phenylnicotinohydrazide scaffold have been synthesized and evaluated for their antimicrobial properties. nih.gov

While a comprehensive SAR study on a single target for a series of direct derivatives of this compound is not extensively documented in publicly available literature, the synthesis of various analogs for biological screening is a common strategy. The findings from these initial screenings form the basis for future, more detailed SAR investigations.

Table 1: Examples of Biologically Evaluated Derivatives Based on Related Scaffolds This table illustrates the principle of creating derivatives from core structures for biological testing, a fundamental aspect of SAR studies.

| Base Scaffold/Compound Class | Modification Example | Target/Activity | Reference |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine | N-aryl substitutions | Anticancer (CNS, Renal, Leukemia) | mdpi.com |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide | Hydrazone formation with substituted aldehydes | Antibacterial (e.g., S. aureus) | nih.gov |

| Halogenated Benzofurans | Bromination of acetyl group | Anticancer (Lung, Liver) | mdpi.com |

| 5-Trifluoromethylpyrimidine | Various substitutions on amino groups | EGFR Kinase Inhibitor (Anticancer) | nih.gov |

Applications in Agrochemical Formulations Research

Pyridine-based compounds are integral to the agrochemical industry, forming the structural basis for numerous herbicides, fungicides, and insecticides. The development of novel agrochemicals is driven by the need for improved efficacy, selectivity, and environmental safety, as well as the necessity to combat the growing issue of pest and weed resistance. dcu.ie this compound, as a functionalized pyridine intermediate, represents a valuable starting material for the synthesis of new active ingredients in this field.

Research in this area often involves the creation of a large number of derivatives from a core structure, which are then screened for herbicidal or fungicidal activity. For example, novel quinazolinone–phenoxypropionate hybrids have been synthesized and shown to have excellent herbicidal activity against specific weeds with good crop safety. justia.com While specific commercial agrochemicals directly synthesized from this compound are not prominently disclosed in public literature, its potential lies in its utility as a building block for such discovery pipelines. Patent literature often covers broad classes of compounds, and intermediates like this compound are crucial for the synthesis of the claimed chemical space. google.comgoogle.comepo.orgepo.org

The formulation of a pesticide is critical for its performance and safety. Modern research focuses on developing formulations that optimize the biological activity of the active ingredient, ensure user safety, and minimize environmental impact. This includes creating water-based formulations, water-dispersible granules, and controlled-release systems. The physicochemical properties of the active ingredient, which can be tuned during the synthesis process starting from intermediates like this compound, are key to developing these advanced formulations.

Explorations in Material Science for Enhanced Performance

In the realm of material science, this compound and its parent compound, 5-bromonicotinic acid, are utilized as organic linkers for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netnih.govlupinepublishers.com MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area. These properties make them highly suitable for applications in gas storage and separation, catalysis, and sensing. nsf.gov

The specific choice of the metal and the organic linker dictates the structure and properties of the resulting MOF. The use of 5-bromonicotinate as a ligand has led to the development of novel MOFs with unique functional properties.

Luminescent Properties: Lanthanide-based MOFs (Ln-MOFs) are particularly interesting due to their unique luminescent properties. google.comresearchgate.netrsc.org When 5-bromonicotinate is used as a linker with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺), the resulting frameworks can exhibit strong, characteristic luminescence (red for Eu³⁺ and green for Tb³⁺). researchgate.net The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light. These luminescent properties are being explored for applications in sensors, bio-imaging, and light-emitting devices. rsc.org

Magnetic Properties: MOFs constructed with transition metals like Cobalt (Co²⁺) have shown interesting magnetic behaviors. uni.eduias.ac.in A MOF synthesized using 5-bromonicotinic acid and cobalt(II) salts was found to exhibit antiferromagnetic interactions between the adjacent Co(II) centers. uni.eduias.ac.in The structure of the framework and the distance between the metal centers are critical in determining the magnetic properties. researchgate.net Researchers are exploring these materials for applications in data storage and spintronics. rsc.org

Gas Adsorption: The porous nature of MOFs makes them excellent candidates for gas storage and purification. A cobalt-based MOF using the 5-bromonicotinate linker was shown to be capable of applications in H₂ purification, a finding supported by experimental studies and Monte Carlo simulations. uni.edu

Table 2: Properties of Metal-Organic Frameworks Derived from 5-Bromonicotinic Acid

| Metal Ion | Framework Type | Key Property | Potential Application | Reference |

| Cadmium (Cd) | 2D Coordination Polymer | Intense Photoluminescence | Optical sensors, Lighting | uni.edu |

| Cobalt (Co) | 2D Metal-Organic Framework | Antiferromagnetic Interaction | Magnetic materials, Data storage | uni.eduias.ac.in |

| Cobalt (Co) | 2D Metal-Organic Framework | H₂ Purification Capability | Gas separation, Clean energy | uni.edu |

| Lanthanides (e.g., Eu, Tb) | 3D Metal-Organic Framework | Strong Luminescence | Sensing, Bio-imaging, Displays | researchgate.netrsc.org |

Analytical and Spectroscopic Methodologies for Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including derivatives of Methyl 5-bromonicotinate. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. slideshare.net

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. omicsonline.org The chemical shift (δ) of each proton is influenced by its local electronic environment. For a typical this compound derivative, the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group will appear at distinct chemical shifts. The splitting of these signals (spin-spin coupling) provides further information about the connectivity of the atoms. slideshare.net

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a this compound derivative will produce a distinct signal in the ¹³C NMR spectrum. uobasrah.edu.iq The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, carbonyl, methyl). pressbooks.pub Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. pressbooks.pub

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the complete connectivity of the molecule by showing correlations between different nuclei. core.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.95 | d |

| H-4 | 8.42 | t |

| H-6 | 9.05 | d |

| -OCH₃ | 3.90 | s |

Predicted data based on typical chemical shifts for similar structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 152 |

| C-3 | 130 |

| C-4 | 145 |

| C-5 | 120 |

| C-6 | 155 |

| C=O | 165 |

| -OCH₃ | 53 |

Predicted data based on typical chemical shifts for similar structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). whitman.edu

For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight of approximately 216.03 g/mol . nih.govsigmaaldrich.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula.

Fragmentation Analysis: In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For esters like this compound, common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. vscht.cz For this compound, key characteristic absorption bands would include:

C=O stretch (ester): around 1720 cm⁻¹ rsc.org

C-O stretch (ester): around 1281 cm⁻¹ rsc.org

C-Br stretch: in the fingerprint region, typically below 800 cm⁻¹

Aromatic C=C and C=N stretches: in the 1600-1400 cm⁻¹ region

Aromatic C-H stretches: typically above 3000 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. mdpi.com The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. The UV-Vis spectrum can be used for quantitative analysis and to monitor reactions involving changes in the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

For a derivative of this compound, a single crystal is grown and then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This technique is invaluable for confirming the absolute stereochemistry of chiral derivatives and for studying intermolecular interactions in the crystal lattice. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. sigmaaldrich.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. researchgate.net The components of the sample will separate based on their different affinities for the stationary and mobile phases, resulting in spots at different heights on the plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that provides high-resolution separation of compounds. nih.gov The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. nih.gov The components are separated based on their interactions with the stationary phase and are detected as they exit the column. HPLC can be used to determine the purity of this compound with high accuracy and to quantify the amounts of different components in a mixture. nih.gov

Emerging Research Directions and Future Prospects

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry, which focus on designing chemical products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of specialty chemicals like Methyl 5-bromonicotinate. boehringer-ingelheim.comsphinxsai.comwalshmedicalmedia.com Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging research is focused on developing more environmentally benign alternatives.

Key areas of innovation include:

Alternative Brominating Agents: Conventional bromination reactions can utilize hazardous liquid bromine. Research into greener alternatives, such as using copper(II) bromide (CuBr₂) or polymer-bound pyridinium (B92312) tribromide, offers a path to safer and more selective processes with reduced environmental impact. rsc.orgup.ac.za

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. rsc.org Biocatalysts operate under mild conditions and exhibit high selectivity, which can reduce energy consumption and the formation of byproducts. rsc.org Future research may identify or engineer enzymes capable of selectively halogenating the nicotinic acid backbone.

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly shorten reaction times and lower energy consumption compared to conventional heating. chemicalbook.com

A comparative look at traditional versus potential green synthesis parameters is outlined below.

| Parameter | Traditional Synthesis Approach | Green Chemistry Innovation |

| Reagents | Often involves hazardous materials like liquid bromine. | Use of safer, recyclable reagents (e.g., CuBr₂, immobilized catalysts). rsc.org |

| Solvents | Use of volatile organic compounds (VOCs). | Application of greener solvents (e.g., water, supercritical CO₂) or solvent-free conditions. walshmedicalmedia.com |

| Energy | Conventional heating, often for extended periods. | Microwave-assisted synthesis, flow chemistry for better heat transfer. chemicalbook.comeuropa.eu |

| Waste | Higher process mass intensity (PMI), significant waste generation. | Lower PMI, reduced byproducts, and easier purification. boehringer-ingelheim.com |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, these techniques can accelerate research and development in several ways:

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) can be employed to study the electronic structure of this compound. sciencepublishinggroup.com This allows for the calculation of parameters like HOMO-LUMO energy gaps, which help in predicting the molecule's reactivity and the most likely sites for electrophilic or nucleophilic attack. sciencepublishinggroup.com Such studies can guide the design of new reactions and catalysts.

Predicting Physicochemical Properties: Computational methods can accurately predict properties such as solubility, stability, and spectroscopic characteristics (IR, NMR spectra), aiding in the design of experiments and purification processes.

Virtual Screening for Drug Discovery: By modeling the interaction of this compound derivatives with biological targets (e.g., enzymes, receptors), researchers can perform virtual screening to identify potential drug candidates. physchemres.org This approach saves significant time and resources compared to traditional high-throughput screening.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, efficiency, and scalability. europa.eunih.gov Its integration with automated systems represents a paradigm shift in chemical synthesis. nih.gov

Key Advantages for this compound Synthesis:

Enhanced Safety: Many reactions, including halogenations and those involving organometallics, are highly exothermic. europa.eu The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing the risk of runaway reactions. europa.euresearchgate.net

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields and purities. europa.eu This can also enable reactions that are difficult or impossible to perform under batch conditions.

Scalability and Automation: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time. nih.gov Automation allows for high-throughput reaction optimization and the creation of compound libraries with minimal manual intervention, accelerating the discovery process. chemrxiv.orgchemistryworld.com A telescoped, multi-step synthesis in a flow system can eliminate the need for intermediate work-up and purification steps, further streamlining the process. up.ac.za

Unexplored Reactivity and Derivatization Opportunities

This compound is a rich scaffold for chemical modification. The presence of the bromo substituent, the methyl ester, and the pyridine (B92270) ring allows for a wide range of derivatization reactions.

| Functional Group | Reaction Type | Potential Products/Applications |

| Bromo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Bi-aryl compounds, substituted alkenes, and alkynes for pharmaceuticals and materials. chemicalbook.com |

| Nucleophilic Aromatic Substitution | Introduction of amines, ethers, and other functional groups. | |

| Methyl Ester | Hydrolysis | 5-Bromonicotinic acid, a precursor for Metal-Organic Frameworks (MOFs). chemicalbook.com |

| Amidation | A diverse range of amides with potential biological activity. | |

| Reduction | (5-Bromopyridin-3-yl)methanol (B1273246), a different building block. | |

| Pyridine Ring | N-oxidation / N-alkylation | Modifies the electronic properties and solubility of the molecule. |

The strategic combination of these reactions allows for the creation of large libraries of novel compounds. For instance, Suzuki coupling could be followed by ester hydrolysis and subsequent amidation to generate a diverse set of molecules for screening in drug discovery or materials science applications.

Potential for Broader Biological and Material Science Discoveries

The derivatives of this compound hold significant promise in both life sciences and materials science.

Biological and Medicinal Chemistry: The pyridine ring is a common motif in many pharmaceuticals. By using this compound as a starting material, medicinal chemists can synthesize novel compounds for various therapeutic areas. Boronic acid derivatives, for example, have shown significant potential as anticancer, antibacterial, and antiviral agents. mdpi.comnih.gov The synthesis of boronic acid derivatives from this compound could lead to new classes of therapeutic candidates. researchgate.net

Material Science: The parent acid, 5-bromonicotinic acid, has been utilized in the synthesis of Metal-Organic Frameworks (MOFs). chemicalbook.com These materials are constructed by linking metal ions or clusters with organic ligands and can exhibit unique properties related to luminescence, magnetism, catalysis, and adsorption. chemicalbook.com By modifying the core structure of this compound before creating the linker, researchers can fine-tune the properties of the resulting MOFs for specific applications, such as gas storage, separation, or chemical sensing.

Q & A

Q. What is the typical synthetic route for Methyl 5-bromonicotinate, and what methodological considerations are critical for reproducibility?

this compound is synthesized via esterification of 5-bromonicotinic acid. A validated procedure involves dissolving 5-bromonicotinic acid in methanol under a nitrogen atmosphere, followed by dropwise addition of concentrated H₂SO₄ as a catalyst. The mixture is refluxed for 15 hours, after which volatiles are removed under reduced pressure. The crude product is dissolved in ethyl acetate, washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated . Key considerations include maintaining anhydrous conditions, precise temperature control during reflux, and thorough post-reaction purification (e.g., column chromatography) to isolate the ester from unreacted acid or byproducts.

Q. How should researchers characterize this compound to confirm structural identity and purity?

Characterization requires a multi-technique approach:

- Spectroscopic Analysis : ¹H/¹³C NMR to verify ester formation (e.g., methyl ester peak at ~3.9 ppm in ¹H NMR) and bromine substitution on the pyridine ring. IR spectroscopy confirms C=O stretching (~1700 cm⁻¹) .

- Chromatographic Purity : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C₇H₆BrNO₂ requires C 38.84%, H 2.92%, Br 36.94%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. For example, unexpected peaks in ¹H NMR may indicate incomplete purification or degradation. Mitigation steps include:

- Repetitive recrystallization or column chromatography.

- Variable-temperature NMR to detect dynamic processes (e.g., rotational barriers).

- High-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out adducts .

Q. How can researchers optimize the reaction yield of this compound in large-scale syntheses?

Yield optimization requires addressing:

- Catalyst Efficiency : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance solubility of 5-bromonicotinic acid.

- Reaction Monitoring : Use TLC or in-situ IR to terminate the reaction at maximum conversion. Pilot studies should evaluate temperature gradients and stirring efficiency, especially for scalability .

Q. What role does this compound play in multi-step pharmaceutical syntheses, and how are intermediates tracked?

This compound is a key intermediate in nicotinate-derived drugs, such as Nicergoline, where the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Tracking involves:

- Isotopic Labeling : Use ¹³C-labeled methyl groups to trace ester incorporation during downstream reactions.

- LC-MS/MS : Monitor intermediate stability under varying pH and temperature conditions .

Q. What analytical challenges arise when differentiating this compound from its positional isomers (e.g., Methyl 3-bromonicotinate)?

Positional isomers exhibit nearly identical molecular weights and similar fragmentation patterns in MS. Differentiation relies on:

- 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish substitution patterns.

- X-ray Crystallography : Resolve crystal structures unambiguously .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

Q. What computational methods support the design of this compound-based ligands for medicinal chemistry studies?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities and regioselectivity in metal-catalyzed reactions. For example, Fukui indices can identify reactive sites on the pyridine ring for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.